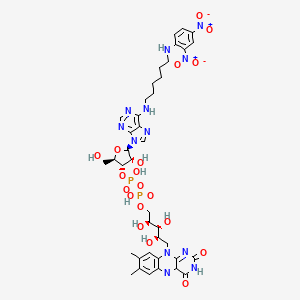
Dnp-fad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-fad, also known as this compound, is a useful research compound. Its molecular formula is C39H48N12O19P2 and its molecular weight is 1050.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Research Applications
DNP-FAD is utilized in several areas of biochemical research, primarily due to its role in metabolic processes:
- Uncoupling Agent : this compound functions as an uncoupling agent that disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production. This mechanism has been studied for its potential to influence metabolic rates and energy expenditure in various organisms .
- Metabolic Studies : Research indicates that this compound can significantly alter metabolic pathways. For instance, studies on mice have shown that treatment with dinitrophenol results in increased energy expenditure without affecting food intake, thereby promoting weight loss through enhanced fat oxidation .
- Cellular Respiration : this compound has been employed to investigate cellular respiration mechanisms. By modulating ATP synthesis, researchers can study the effects on cellular metabolism and energy balance .
Therapeutic Applications
The therapeutic potential of this compound is being explored, particularly in the context of obesity and metabolic disorders:
- Weight Management : Historically, dinitrophenol was used as a weight loss drug due to its ability to increase metabolic rate. Current research aims to understand how this compound can be safely applied for weight management without the adverse effects associated with traditional dinitrophenol .
- Cancer Research : Emerging studies suggest that this compound may play a role in cancer metabolism. By altering energy production pathways, it could potentially inhibit tumor growth or enhance the efficacy of certain chemotherapeutic agents .
Case Studies and Research Findings
Numerous studies have documented the effects of this compound across different experimental setups:
Propriétés
Numéro CAS |
73121-99-0 |
|---|---|
Formule moléculaire |
C39H48N12O19P2 |
Poids moléculaire |
1050.8 g/mol |
Nom IUPAC |
[[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[6-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C39H48N12O19P2/c1-19-11-23-24(12-20(19)2)48(36-30(45-23)37(57)47-39(58)46-36)14-26(53)31(55)27(54)16-67-71(63,64)70-72(65,66)69-33-28(15-52)68-38(32(33)56)49-18-44-29-34(42-17-43-35(29)49)41-10-6-4-3-5-9-40-22-8-7-21(50(59)60)13-25(22)51(61)62/h7-8,11-13,17-18,26-28,31-33,38,40,52-56H,3-6,9-10,14-16H2,1-2H3,(H,63,64)(H,65,66)(H,41,42,43)(H,47,57,58)/t26-,27+,28-,31-,32-,33-,38-/m1/s1 |
Clé InChI |
NYKTUWQZGBKDBC-ODTKMWLQSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
Synonymes |
DNP-FAD flavin N(6)-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















